![molecular formula C7H4ClIN2 B1452368 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-39-3](/img/structure/B1452368.png)
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
概要
説明
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has an empirical formula of C7H4ClIN2 and a molecular weight of 278.48 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with chlorine and iodine substituents . The exact 3D conformer and other structural details may require more specific resources or tools for accurate determination.Physical And Chemical Properties Analysis
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a solid compound with a molecular weight of 278.48 g/mol . It has a topological polar surface area of 28.7 Ų and does not have any rotatable bonds . The exact mass and monoisotopic mass are both 277.91077 g/mol .科学的研究の応用
Analgesic and Sedative Agents
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: derivatives have been studied for their potential as analgesic and sedative agents. These compounds can interact with various biological targets to modulate pain perception and induce sedation, making them valuable for the development of new pain management therapies .
Neurological Disease Treatment
Research has indicated that these derivatives can be used to treat diseases of the nervous system. Their ability to cross the blood-brain barrier and interact with central nervous system receptors offers a pathway for therapeutic intervention in neurological disorders .
Immune System Disorders
The compounds have shown promise in treating immune system-related diseases. By modulating immune responses, they could potentially be used in the treatment of autoimmune diseases and inflammatory conditions .
Antidiabetic Activity
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: derivatives have been found to exhibit antidiabetic properties. They may play a role in insulin regulation or glucose metabolism, which is crucial for developing new antidiabetic drugs .
Antimycobacterial Properties
These compounds have demonstrated antimycobacterial activity, suggesting their use in combating mycobacterial infections such as tuberculosis. Their mechanism of action could involve inhibiting mycobacterial growth or interfering with essential bacterial processes .
Antiviral and Antitumor Activities
The derivatives have been reported to possess antiviral and antitumor activities. They could inhibit viral replication or target cancer cell proliferation, making them potential candidates for antiviral therapies and cancer treatment .
Safety and Hazards
特性
IUPAC Name |
4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDNJKJGGOYQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696624 | |
| Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1190313-39-3 | |
| Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate](/img/structure/B1452291.png)
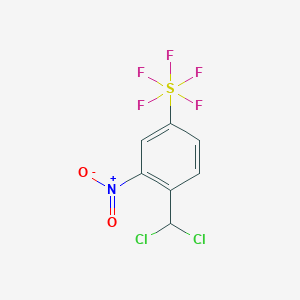
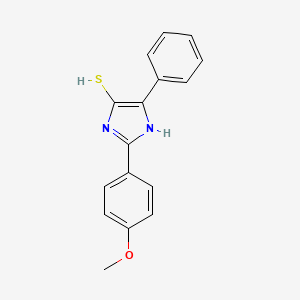
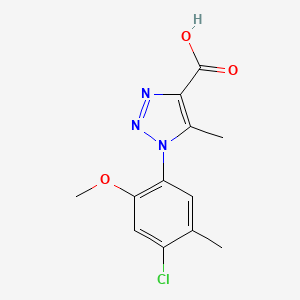


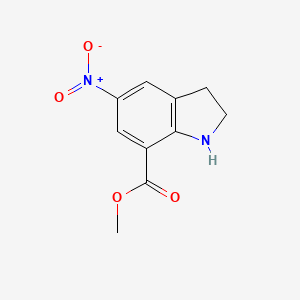

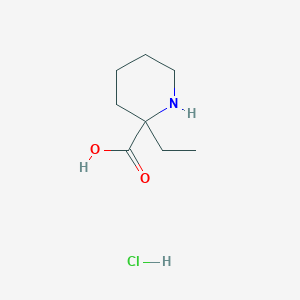
![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)
![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)